Influenza HA (518-526)
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Overview
Description
Influenza HA (518-526) is a peptide epitope derived from the hemagglutinin protein of the influenza virus. Hemagglutinin is a viral membrane-bound protein that plays a critical role in the viral life cycle by mediating entry into target cells. The specific sequence of Influenza HA (518-526) is Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu, and it is recognized by the immune system as an H-2Kd-restricted epitope.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza HA (518-526) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, activated by a coupling reagent, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Influenza HA (518-526) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Influenza HA (518-526) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid analogs and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs .
Scientific Research Applications
Influenza HA (518-526) has numerous applications in scientific research:
Immunology: It is used to study immune responses, particularly T-cell recognition and activation.
Vaccine Development: The peptide is investigated as a potential component of universal influenza vaccines.
Diagnostics: It serves as a marker in assays to detect influenza virus infections.
Therapeutics: Research is ongoing to develop peptide-based antiviral therapies
Mechanism of Action
The mechanism of action of Influenza HA (518-526) involves its recognition by the immune system. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, which then present it to T-cells. This interaction triggers an immune response, leading to the activation of cytotoxic T-lymphocytes that target and destroy infected cells .
Comparison with Similar Compounds
Similar Compounds
Influenza HA (307-319): Another epitope from the hemagglutinin protein.
Neuraminidase Inhibitors: Compounds like oseltamivir and zanamivir that target a different viral protein.
Synthetic Peptides: Various synthetic peptides designed to mimic viral epitopes
Uniqueness
Influenza HA (518-526) is unique due to its specific sequence and its role as an H-2Kd-restricted epitope. This specificity makes it a valuable tool for studying immune responses and developing targeted therapies .
Properties
Molecular Formula |
C42H69N9O15 |
---|---|
Molecular Weight |
940.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H69N9O15/c1-9-21(6)31(43)39(62)45-26(15-24-10-12-25(56)13-11-24)35(58)48-30(18-54)38(61)51-33(23(8)55)41(64)50-32(20(4)5)40(63)44-22(7)34(57)47-28(16-52)37(60)49-29(17-53)36(59)46-27(42(65)66)14-19(2)3/h10-13,19-23,26-33,52-56H,9,14-18,43H2,1-8H3,(H,44,63)(H,45,62)(H,46,59)(H,47,57)(H,48,58)(H,49,60)(H,50,64)(H,51,61)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
HPOMZIOCDIYOTE-JRCYYVIGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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